molecular formula C21H24BrFN2O3S B12497973 N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12497973
M. Wt: 483.4 g/mol
InChI Key: JQKDVIBJQQTNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes bromine, fluorine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include bromine, fluorine, and sulfonyl chloride, under specific conditions such as controlled temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H24BrFN2O3S

Molecular Weight

483.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C21H24BrFN2O3S/c1-15-7-10-18(11-8-15)29(27,28)25(17-5-3-2-4-6-17)14-21(26)24-20-12-9-16(22)13-19(20)23/h7-13,17H,2-6,14H2,1H3,(H,24,26)

InChI Key

JQKDVIBJQQTNEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)Br)F)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.